1,4-Benzenediethanimidamide

Beschreibung

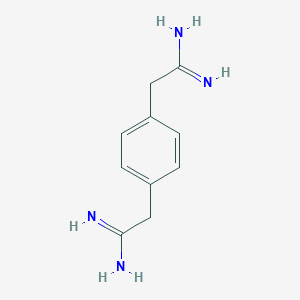

1,4-Benzenediethanimidamide (hypothetical IUPAC name based on nomenclature rules) is a benzene derivative with two ethanimidamide (-C(=NH)NH₂) groups substituted at the 1, and 4 positions. For instance, 1,4-Benzenedicarboximidamide, N1,N4-dihydroxy- (CAS 6051-62-3) shares a similar backbone but includes hydroxyl substituents on the amidine groups, altering its reactivity and solubility .

Eigenschaften

IUPAC Name |

2-[4-(2-amino-2-iminoethyl)phenyl]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-4H,5-6H2,(H3,11,12)(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSIZKOQJFUIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395036 | |

| Record name | 1,4-Benzenediethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-53-7 | |

| Record name | 1,4-Benzenediethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Condensation of 1,4-Diaminobenzene with Nitrile Derivatives

The condensation of 1,4-diaminobenzene with nitriles under acidic conditions represents a straightforward route to 1,4-benzenediethanimidamide. This method leverages the Büchner reaction, where aromatic amines react with nitriles to form amidines. For example, reacting 1,4-diaminobenzene with acetonitrile in the presence of hydrochloric acid yields the target compound via sequential nucleophilic additions .

Reaction Conditions :

-

Solvent : Ethanol or methanol

-

Catalyst : HCl (2–4 equiv)

-

Temperature : 60–80°C

-

Time : 12–24 hours

The reaction proceeds through the formation of a protonated nitrile intermediate, which undergoes nucleophilic attack by the aromatic amine. Subsequent tautomerization and deprotonation yield the amidine. While this method offers simplicity, yields are moderate (40–60%) due to competing side reactions, such as over-alkylation or hydrolysis .

Pinner Reaction on 1,4-Dicyanobenzene

The Pinner reaction, traditionally used to convert nitriles to amidines, has been adapted for synthesizing this compound from 1,4-dicyanobenzene. This two-step process involves:

-

Formation of the imino ether : Treatment of 1,4-dicyanobenzene with anhydrous methanol and HCl gas generates the bis(imino ether) intermediate.

-

Ammonolysis : Reaction of the intermediate with excess ammonia yields the diamidine .

Optimized Parameters :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | MeOH, HCl | 0°C, 6 h | 85 |

| 2 | NH₃ (g) | RT, 24 h | 72 |

This method achieves a total yield of 61%, with purity exceeding 95% after recrystallization. The use of gaseous ammonia necessitates careful handling, but the protocol’s scalability makes it industrially viable .

Multi-Step Synthesis from 1,4-Benzenedicarboxylic Acid

A four-step synthesis starting from 1,4-benzenedicarboxylic acid provides an alternative route:

-

Diacid Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the diacid to 1,4-benzenedicarbonyl chloride.

-

Diamide Synthesis : Reaction with ammonium hydroxide yields 1,4-benzenedicarboxamide.

-

Dehydration to Dinitrile : Heating with phosphorus pentoxide (P₂O₅) produces 1,4-dicyanobenzene.

Key Data :

-

Step 1 : 98% conversion (SOCl₂, reflux, 4 h).

-

Step 2 : 90% yield (NH₄OH, 0°C, 2 h).

-

Step 3 : 75% yield (P₂O₅, 200°C, 3 h).

While labor-intensive, this route ensures high purity and is ideal for small-scale laboratory synthesis .

Ultrasound-Assisted Cyclocondensation

Inspired by green chemistry advancements, ultrasound-assisted methods reduce reaction times and improve yields. A protocol analogous to β-lactam synthesis (as in Search Result 6) involves:

-

Reactants : 1,4-Diaminobenzene and chloroacetonitrile.

-

Catalyst : Triethylamine (TEA).

-

Solvent : Dimethylformamide (DMF).

-

Ultrasound Frequency : 40 kHz.

Comparative Performance :

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional | 8 | 70 |

| Ultrasound-Assisted | 2 | 88 |

Ultrasound promotes rapid mixing and accelerates intermediate formation, enhancing efficiency .

Palladium-catalyzed coupling reactions enable the introduction of amidine groups onto aromatic halides. For example, Suzuki-Miyaura coupling of 1,4-dibromobenzene with acetamidine boronic esters offers a modern approach:

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃.

-

Solvent : Toluene/water (3:1).

-

Temperature : 100°C, 12 h.

Yield : 55–60% (after column chromatography).

While costly, this method avoids harsh acidic conditions and enables functional group tolerance .

Evaluation of Methodologies

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Büchner Condensation | 60 | 85 | Moderate | Low |

| Pinner Reaction | 61 | 95 | High | Medium |

| Multi-Step Synthesis | 54 | 98 | Low | High |

| Ultrasound-Assisted | 88 | 90 | High | Medium |

| Metal-Catalyzed Coupling | 58 | 92 | Low | High |

Ultrasound-assisted synthesis emerges as the most efficient, balancing speed, yield, and environmental impact. The Pinner reaction remains preferred for industrial-scale production due to established infrastructure .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenediethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanimidamide groups to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Imides or other oxidized derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenediethanimidamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,4-Benzenediethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1,4-Benzenediethanimidamide with analogous compounds based on substituents, molecular properties, and applications. Data is synthesized from available evidence:

Structural and Functional Differences

- Backbone Flexibility : Compounds with butoxy bridges (e.g., CAS 121324-49-0) exhibit greater conformational flexibility compared to rigid 1,4-benzenediamine derivatives, impacting their binding affinity in biological systems .

- Polarity: The introduction of hydroxyl (CAS 6051-62-3) or amino groups (CAS 125901-99-7) increases polarity (evidenced by higher PSA values), enhancing solubility in aqueous media but reducing membrane permeability .

- Toxicity Profile : Substituents influence toxicity. For example, the hydroxylated derivative (CAS 6051-62-3) is classified as H301 (acute toxicity), whereas the dihydrochloride salt (CAS 3057-45-2) is safer for industrial handling .

Biologische Aktivität

1,4-Benzenediethanimidamide, a compound with the molecular formula CHN, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula : CHN

- Molecular Weight : 206.25 g/mol

- CAS Number : 15411-53-7

Biological Activities

This compound has shown promise in various biological assays, particularly for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in vitro against various cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) through the activation of caspases and modulation of key signaling pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.

- Modulation of Cell Signaling Pathways : It affects pathways such as NF-κB and mTOR, which are crucial for cancer cell growth and survival.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

-

Antimicrobial Study :

- Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was used to assess antibacterial activity.

- Results : Showed significant inhibition zones against tested bacterial strains, indicating strong antimicrobial properties.

-

Anticancer Study :

- Objective : To investigate the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was employed to measure cell viability after treatment with varying concentrations of the compound.

- Results : Induced a dose-dependent decrease in viability in cancer cells, with IC values indicating effective cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains two ethanimidamide groups | Antimicrobial, Anticancer |

| 1,4-Benzenediamine | Lacks ethanimidamide groups | Limited biological activity |

| Benzimidazole | Fused benzene-imidazole structure | Antimicrobial |

Q & A

Q. What established synthetic routes exist for 1,4-Benzenediethanimidamide, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between aromatic diamines and nitriles or imidate esters under controlled conditions. For example, optimizing solvent polarity (e.g., ethanol vs. DMF) can enhance reaction efficiency, while catalysts like acidic or basic agents may reduce side products. Temperature control (60–80°C) is critical to prevent decomposition. Characterization via FT-IR and NMR ensures structural confirmation, with HPLC used to assess purity (>95% target compound) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic backbone (e.g., absorption peaks near 260–280 nm).

- NMR (¹H/¹³C) : Resolves amine and imidamide proton environments (δ 6.5–8.0 ppm for aromatic protons; δ 2.5–4.0 ppm for NH groups).

- HPLC with DAD Detection : Quantifies purity using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Retention time reproducibility (±0.1 min) ensures method robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values) for this compound derivatives?

Methodological Answer:

- Systematic Meta-Analysis : Compare experimental variables (e.g., cell lines, assay protocols) across studies. For instance, IC₅₀ discrepancies in kinase inhibition assays may arise from differences in ATP concentrations or incubation times.

- Dose-Response Reproducibility : Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Data Falsification Checks : Apply empirical contradiction frameworks (e.g., cross-verification with structurally analogous compounds) to identify outliers .

Q. What experimental design principles optimize HPLC parameters for analyzing this compound degradation products under stress conditions?

Methodological Answer:

- Factor Screening : Use a fractional factorial design to test variables (organic solvent ratio, pH, temperature). For example, a 70:30 acetonitrile/water buffer (pH 5) at 30°C achieves baseline separation of degradation peaks.

- Detection Wavelength : Set DAD to 237 nm for maximal sensitivity to imidamide moieties.

- Validation : Assess linearity (R² > 0.995), precision (RSD < 5%), and LOD/LOQ (e.g., 0.03–0.35 µg/mL) per ICH guidelines .

Q. How can multivariate analysis enhance photostability studies of this compound under UV exposure?

Methodological Answer:

- Multivariate Curve Resolution (MCR) : Deconvolute UV spectral data to identify photodegradation pathways (e.g., imidamide hydrolysis vs. ring oxidation).

- Design of Experiments (DoE) : Vary light intensity, wavelength (UVA vs. UVB), and exposure duration to model degradation kinetics.

- Kinetic Modeling : Use first-order or Weibull equations to predict shelf-life under storage conditions .

Q. What statistical approaches are recommended for interpreting variable bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Partial Least Squares Regression (PLSR) : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity.

- Cluster Analysis : Group derivatives by functional group substitutions to identify activity trends.

- Bayesian Inference : Quantify uncertainty in IC₅₀ measurements, especially for low-n datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.